Cas no 1246816-71-6 (4-Hydroperoxy Cyclophosphamide-d)

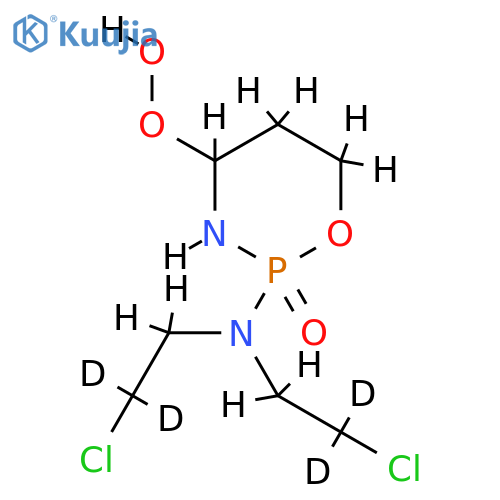

1246816-71-6 structure

商品名:4-Hydroperoxy Cyclophosphamide-d

4-Hydroperoxy Cyclophosphamide-d 化学的及び物理的性質

名前と識別子

-

- 4-Hydroperoxy Cyclophosphamide-d4

- N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2$l^{5}-oxazaphosphinan-2-amine

- [2H4]-4-Hydroperoxy Cyclophosphamide

- 4-Hydroperoxy Cyclophosphamide-d

- E5-oxazaphosphinan-2-amine

- 2-[Bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl Hydroperoxide-d4; 4-Hydroperoxycyclofosfamide-d4; Asta 6496-d4;

- DA-49717

- N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2

- CS-0200760

- 1246816-71-6

- MS-24260

- HY-117433S

- G18332

-

- インチ: 1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2

- InChIKey: VPAWVRUHMJVRHU-RRVWJQJTSA-N

- ほほえんだ: ClC([2H])([2H])C([H])([H])N(C([H])([H])C([2H])([2H])Cl)P1(N([H])C([H])(C([H])([H])C([H])([H])O1)OO[H])=O

計算された属性

- せいみつぶんしりょう: 296.0397563g/mol

- どういたいしつりょう: 296.0397563g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 71Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 100 - 103°C

- ふってん: 419.9±55.0 °C at 760 mmHg

- フラッシュポイント: 207.8±31.5 °C

- ようかいど: Acetone (Slightly), Chloroform (Slightly)

- じょうきあつ: 0.0±2.2 mmHg at 25°C

4-Hydroperoxy Cyclophosphamide-d セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Hygro°Cop°C, -86?°C Freezer, Under Inert Atmosphere

4-Hydroperoxy Cyclophosphamide-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H714677-1mg |

4-Hydroperoxy Cyclophosphamide-d4 |

1246816-71-6 | 1mg |

$ 222.00 | 2023-09-07 | ||

| 1PlusChem | 1P01CBZM-5mg |

4-Hydroperoxy Cyclophosphamide-d4 |

1246816-71-6 | 95% | 5mg |

$3294.00 | 2024-07-10 | |

| A2B Chem LLC | AW54226-1mg |

4-Hydroperoxy Cyclophosphamide-d4 |

1246816-71-6 | 95% | 1mg |

$985.00 | 2024-04-20 | |

| 1PlusChem | 1P01CBZM-10mg |

4-Hydroperoxy Cyclophosphamide-d4 |

1246816-71-6 | 95% | 10mg |

$5301.00 | 2024-07-10 | |

| AN HUI ZE SHENG Technology Co., Ltd. | H714677-10mg |

2-(bis(2-chloroethyl-2,2-d2)amino)-4-hydroperoxy-1,3,2-oxazaphosphinane2-oxide |

1246816-71-6 | 10mg |

¥13440.00 | 2023-09-15 | ||

| ChemScence | CS-0200760-1mg |

4-Hydroperoxy Cyclophosphamide-d4 |

1246816-71-6 | 1mg |

$0.0 | 2022-04-28 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-78084-1mg |

2-(bis(2-chloroethyl-2,2-d2)amino)-4-hydroperoxy-1,3,2-oxazaphosphinane2-oxide |

1246816-71-6 | 1mg |

¥1440.00 | 2023-09-15 | ||

| TRC | H714677-10mg |

4-Hydroperoxy Cyclophosphamide-d4 |

1246816-71-6 | 10mg |

$ 1681.00 | 2023-09-07 | ||

| 1PlusChem | 1P01CBZM-1mg |

4-Hydroperoxy Cyclophosphamide-d4 |

1246816-71-6 | 95% | 1mg |

$1124.00 | 2024-07-10 | |

| Key Organics Ltd | MS-24260-1mg |

4-Hydroperoxy Cyclophosphamide-d4 |

1246816-71-6 | >95% | 1mg |

£1519.67 | 2025-02-09 |

4-Hydroperoxy Cyclophosphamide-d 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

M. Angeles Alvarez,Belén Alvarez,M. Esther García,Daniel García-Vivó,Miguel A. Ruiz Dalton Trans., 2013,42, 11039-11042

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

1246816-71-6 (4-Hydroperoxy Cyclophosphamide-d) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1246816-71-6)4-Hydroperoxy Cyclophosphamide-d

清らかである:99%

はかる:1mg

価格 ($):733.0